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Compound of Interest

5-Hydroxytoluene-2,4-disulphonic
Compound Name:

acid
CAS No.: 15509-33-8
Cat. No.: B108939

Get Quote

Executive Summary & Chemical Identity

5-Hydroxytoluene-2,4-disulphonic acid is the primary disulfonation product of m-cresol. It
serves as the monomeric building block for Policresulen, a condensation polymer used in
dermatology and gynecology. Precise structural confirmation is required to distinguish it from
potential isomers (e.g., 2,6-disulphonic acid) and monosulfonated impurities that affect
polymerization kinetics and efficacy.

Chemical Profile
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Property Detail

IUPAC Name 4-Hydroxy-6-methylbenzene-1,3-disulfonic acid

m-Cresol-4,6-disulfonic acid (based on m-cresol
Common Name

numbering)
CAS Number 15509-33-8
Molecular Formula C7Hs07S2
Exact Mass 267.9711 Da

1,2,4,5-tetrasubstituted benzene ring; Isolated
Key Structural Features .
aromatic protons.[1][2][3][4]

Synthesis Context & Isomer Logic

To elucidate the structure, one must understand its origin. The compound is synthesized via the
sulfonation of m-cresol (3-hydroxytoluene) with excess oleum or sulfuric acid.

» Directing Effects: The hydroxyl group (-OH) at position 3 (relative to methyl at 1) is the
strongest ortho/para director.

 Sterics: The position between the methyl and hydroxyl groups (C2 in toluene numbering) is
sterically hindered.

e Thermodynamic Product: Sulfonation occurs primarily at positions 4 and 6 (relative to
methyl), which are ortho and para to the hydroxyl group.

o Note: In the final IUPAC name (5-Hydroxytoluene-2,4-disulphonic acid), the numbering
shifts to prioritize sulfonic acids, but the substitution pattern remains: Methyl, H, Sulfonate,
Sulfonate, Hydroxyl, H (in sequence around the ring).

Structural Elucidation Workflow

The following workflow integrates High-Resolution Mass Spectrometry (HRMS) and 2D Nuclear
Magnetic Resonance (NMR) to unambiguously assign the structure.
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Diagram: Elucidation Logic Pathway

Crude Sample

(Sulfonated m-Cresol)

Mass Check

LC-HRMS (ESI-)
Target: m/z 266.96 (M-H)

Purity >95%

Prep-HPLC / Crystallization
(Remove H2S04 matrix)

Symmetry Check

1H NMR (D20)
Check for 2 Singlets

Connectivity

2D NMR (HMBC/NOESY)
Regiochemistry Confirmation

Validation

Confirmed Structure
5-Hydroxytoluene-2,4-disulphonic acid

Click to download full resolution via product page

Caption: Step-by-step workflow from crude synthesis mixture to structural validation.

Analytical Protocols & Data Interpretation
High-Resolution Mass Spectrometry (HRMS)
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Objective: Confirm elemental composition and disulfonation status. Sulfonic acids ionize readily
in negative mode.

e Method: ESI- (Negative Electrospray lonization).
e Target lon: [M-H]~ = 266.9633 (Calculated).
o Fragmentation Pattern: Look for neutral loss of SOs (80 Da), characteristic of sulfonic acids.

o Observation: Peaks at m/z 187 (Monosulfonate) indicate incomplete reaction or
fragmentation.

NMR Spectroscopy (The Gold Standard)

Objective: Distinguish the 2,4-disulfonic isomer from potential 2,6- or 4,6-isomers. Solvent: D20
is the solvent of choice due to the high polarity of the sulfonic acid groups. Chemical shifts are
referenced to internal TSP (0.00 ppm).

Predicted 1H NMR Data (500 MHz, D20)
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Position o ] Mechanistic
Proton Multiplicity Shift (6 ppm) .
(Toluene #) Explanation
Highly
deshielded by
C3 (Between ) two ortho
H-3 Singlet 8.20-8.40
SOsH groups) electron-
withdrawing

sulfonate groups.

Shielded by
ortho -OH,;
C6 (Between Me ) slightly
H-6 Singlet 6.80-7.10 )
and OH) deshielded by
aromatic ring

current.

Deshielded by
ortho -SOsH
CHs C1 (Methyl) Singlet 2.50-2.70 group compared

to toluene (2.3

ppm).

Key Diagnostic Logic:

 Singlet Multiplicity: The presence of two sharp singlets confirms that the two aromatic
protons are para to each other (or sufficiently isolated). In the target molecule, H3 and H6
are para.

o Chemical Shift Disparity: One proton (H3) is trapped between two sulfonates, pushing it
significantly downfield (>8.0 ppm). The other (H6) is adjacent to the electron-donating
hydroxyl, keeping it upfield (~7.0 ppm).

2D NMR Correlations (HMBC & NOESY)

To prove the regiochemistry (positions of substituents), observe the following correlations:

o NOESY (Spatial Proximity):
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o Methyl (CHs) <~ H-6: Strong NOE signal. This proves the proton at ~7.0 ppm is physically
adjacent to the methyl group.

o Methyl (CHs) < H-3:NO NOE signal. H3 is separated from Methyl by a sulfonate group.
o HMBC (Long-range Coupling):

o Methyl Protons -> C1, C2, C6: The methyl protons will show correlations to the ipso
carbon (C1), the sulfonate-bearing carbon (C2), and the proton-bearing carbon (C6).

Diagram: NMR Correlation Map
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Caption: NOESY interactions confirming the proximity of Methyl to H-6, distinguishing it from H-
3.

Experimental Protocol: Sample Preparation
Reagents

o Sample: ~20 mg of crude or purified 5-Hydroxytoluene-2,4-disulphonic acid.

e Solvent: Deuterium Oxide (D20, 99.9% D) with 0.05% TSP (sodium
trimethylsilylpropanesulfonate) as internal standard.
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e pH Adjustment: If the sample is extremely acidic (free acid form), shifts may vary. It is
standard to neutralize slightly with NaOD to form the disodium salt for consistent spectral
baselines, though the free acid is stable.

Step-by-Step

o Dissolution: Weigh 20 mg of the solid into a clean vial. Add 0.6 mL of D20.[5] Vortex until
fully dissolved.

o Filtration: If the solution is cloudy (polymerized impurities), filter through a 0.22 um PTFE
syringe filter directly into the NMR tube.

e Acquisition:
o Run 1H NMR (16 scans, d1=5s) to ensure quantitative integration.
o Run HSQC to assign protons to their attached carbons.

o Run HMBC optimized for 8 Hz coupling to verify quaternary carbons (C-SOsH and C-OH).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti
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and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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